Ethyl Cyano(methanesulfonyl)acetate: Chemical Properties, Molecular Structure, and Synthetic Utility
Ethyl Cyano(methanesulfonyl)acetate: Chemical Properties, Molecular Structure, and Synthetic Utility
Executive Summary
Ethyl cyano(methanesulfonyl)acetate (CAS: 61053-51-8) is a highly activated, trifunctional methylene building block utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring a central carbon flanked by three distinct electron-withdrawing groups (EWG)—cyano, ester, and sulfonyl—this compound exhibits exceptional C-H acidity. This technical guide explores its molecular architecture, physicochemical profile, validated synthetic pathways, and downstream applications in heterocyclic chemistry.
Molecular Architecture & Physicochemical Profile
The unique reactivity of ethyl cyano(methanesulfonyl)acetate stems directly from its molecular topology. The central methine carbon ( Cα ) is bonded to three functional groups that synergistically stabilize negative charge:
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Cyano Group (-CN) : Exerts strong inductive (-I) and resonance (-M) electron-withdrawing effects.
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Ethoxycarbonyl Group (-COOEt) : Contributes additional -I and -M stabilization, expanding the delocalization network of the conjugate base.
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Methanesulfonyl Group (-SO₂Me) : Provides a powerful inductive pull (-I) and d-orbital participation that further stabilizes the carbanion.
Because of these three EWGs, the proton on the central carbon is highly acidic, allowing for facile deprotonation even with mild bases. The resulting carbanion is highly stabilized via resonance, making it an ideal nucleophile for Knoevenagel condensations, Michael additions, and multi-component heterocyclic syntheses[1].
Fig 1. Synergistic electron-withdrawing effects on the central methine carbon.
Physicochemical Properties
To facilitate experimental design, the core physicochemical parameters of ethyl cyano(methanesulfonyl)acetate are summarized below[1]:
| Property | Value |
| Chemical Name | Ethyl cyano(methanesulfonyl)acetate |
| CAS Registry Number | 61053-51-8 |
| Molecular Formula | C₆H₉NO₄S |
| Molecular Weight | 191.21 g/mol |
| Appearance | White to pale yellow crystalline solid / viscous liquid |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate |
| Reactivity Profile | Highly activated CH-acid, sensitive to strong nucleophiles |
Synthesis Methodology
The most direct and conceptually robust route to synthesize ethyl cyano(methanesulfonyl)acetate involves the base-mediated nucleophilic substitution of methanesulfonyl chloride (MsCl) by the enolate of ethyl cyanoacetate[1].
Mechanistic Causality:
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Deprotonation : A base (such as triethylamine or potassium carbonate) is used to abstract an α -proton from ethyl cyanoacetate. The choice of base dictates the reaction's homogeneity; Et3N provides a homogeneous organic phase in solvents like dichloromethane (DCM), whereas K2CO3 is often used in polar aprotic solvents like DMF.
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Nucleophilic Attack : The resulting resonance-stabilized carbanion attacks the electrophilic sulfur atom of methanesulfonyl chloride.
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Temperature Control : The reaction must be initiated at 0 °C. The nucleophilic attack on the sulfonyl chloride is highly exothermic. If not thermally controlled, the localized heat can drive unwanted side reactions, including the dimerization of the cyanoacetate or the hydrolysis of the sulfonyl chloride by trace moisture.
Fig 2. Base-mediated synthetic workflow of ethyl cyano(methanesulfonyl)acetate.
Reactivity and Applications in Drug Development
In medicinal chemistry, ethyl cyano(methanesulfonyl)acetate serves as a versatile C-C bond-forming agent. Its primary utility lies in the construction of complex heterocyclic scaffolds:
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Bridged Bis-Isoflavones : Highly activated methylene compounds (like the ethyl cyanoacetate anion) have been utilized in the synthesis of unique C-C-bridged bis-isoflavones via nucleophilic substitution of allylic bromines[2]. The incorporation of the methanesulfonyl group provides an additional functional handle, allowing for subsequent elimination or displacement reactions to further decorate the heterocyclic core.
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Thiophene Derivatives : Activated acetates are frequently employed in the synthesis of 3-amino-2-nitrothiophenes and related sulfur-containing heterocycles, which are privileged structures in drug discovery[3].
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Knoevenagel Condensations : The compound readily condenses with aldehydes and ketones to form highly substituted alkenes. These intermediates are direct precursors to pyrans, pyridines, and pyrimidines.
Validated Experimental Protocols
Protocol A: Synthesis of Ethyl Cyano(methanesulfonyl)acetate
Note: This protocol is a self-validating system. The formation of a triethylamine hydrochloride precipitate serves as an immediate visual indicator of reaction progress.
Reagents:
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Ethyl cyanoacetate: 50 mmol (5.65 g)
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Methanesulfonyl chloride (MsCl): 55 mmol (6.30 g)
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Triethylamine ( Et3N ): 60 mmol (6.07 g)
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Anhydrous Dichloromethane (DCM): 100 mL
Step-by-Step Procedure:
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Preparation : In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve ethyl cyanoacetate (50 mmol) in anhydrous DCM (100 mL).
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Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
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Base Addition : Add triethylamine (60 mmol) dropwise over 10 minutes. Causality: Slow addition prevents localized base spikes that could trigger self-condensation of the cyanoacetate.
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Electrophile Addition : Dissolve MsCl (55 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. A white precipitate ( Et3N⋅HCl ) will begin to form, validating the nucleophilic displacement of chloride.
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Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
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Workup : Quench the reaction by adding 50 mL of saturated aqueous NH4Cl . Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 50 mL), and wash the combined organic layers with brine (50 mL).
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Purification : Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure product.
Protocol B: Representative Knoevenagel Condensation
Step-by-Step Procedure:
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Combine ethyl cyano(methanesulfonyl)acetate (1.0 equiv) and an aromatic aldehyde (1.0 equiv) in absolute ethanol (0.2 M concentration).
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Add a catalytic amount of piperidine (0.1 equiv). Causality: Piperidine acts as an organocatalyst, forming a reactive iminium ion with the aldehyde, which accelerates the attack by the relatively bulky methanesulfonyl-substituted enolate.
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Reflux the mixture for 3-5 hours, monitoring by TLC.
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Cool to room temperature to induce crystallization of the highly conjugated product. Self-Validation: The transition from a clear solution to a heavy crystalline suspension confirms the successful formation of the rigid, planar alkene product. Filter and wash with cold ethanol.
References
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Title : Synthesis of C−C-Bridged Bis-Isoflavones Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
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Title : A Facile and Convenient Synthesis of 3-Alkylamino-5-arylthiophenes with a Variety of Substituents at C-2 and Studies of Reaction Mechanisms Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
